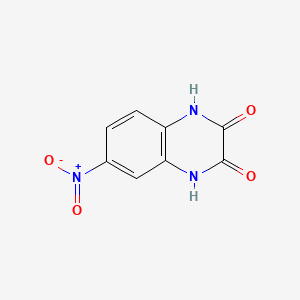

6-Nitro-2,3-dihydroxyquinoxaline

説明

The exact mass of the compound 1,4-Dihydro-6-nitroquinoxaline-2,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Nitro-2,3-dihydroxyquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2,3-dihydroxyquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLSFWVYNAKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-56-8 | |

| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: 6-Nitro-2,3-dihydroxyquinoxaline (NDQ) in Glutamatergic Modulation

Executive Summary

6-Nitro-2,3-dihydroxyquinoxaline (often abbreviated as NDQ or referred to by its tautomer 6-nitroquinoxaline-2,3-dione ) represents the foundational pharmacophore for the quinoxalinedione class of non-NMDA receptor antagonists. While often overshadowed by its high-affinity derivatives—CNQX (6-cyano-7-nitro), DNQX (6,7-dinitro), and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)—the 6-nitro scaffold is the critical structural anchor that established competitive antagonism at AMPA and Kainate receptors.

This guide analyzes the pharmacological utility, structural mechanism, and experimental application of the 6-nitro-2,3-dihydroxyquinoxaline core. It serves as a technical resource for researchers utilizing this scaffold for structure-activity relationship (SAR) studies, synthetic optimization, or comparative electrophysiology.

Chemical & Pharmacological Profile

Structural Identity & Tautomerism

The molecule exists in a tautomeric equilibrium between the 2,3-dihydroxy form (aromatic, enol) and the 2,3-dione form (keto). In physiological solution (pH 7.4), the dione form predominates, but the acidic protons on the nitrogen atoms (N1, N4) are crucial for receptor binding.

| Property | Specification |

| IUPAC Name | 6-Nitro-1,4-dihydroquinoxaline-2,3-dione |

| Common Synonyms | 6-Nitro-2,3-dihydroxyquinoxaline; NDQ; 6-Nitro-QX |

| Molecular Formula | C₈H₅N₃O₄ |

| Molecular Weight | 207.14 g/mol |

| Primary Target | AMPA Receptor (GluA1-4) |

| Secondary Target | Kainate Receptor (GluK1-5) |

| Off-Target | NMDA Receptor Glycine Site (weak affinity) |

Mechanism of Action

NDQ functions as a competitive antagonist at the glutamate binding site of the AMPA receptor.

-

Binding Mode: The "dione" moiety mimics the α-carboxyl and α-amino groups of glutamate. The 6-nitro group is an electron-withdrawing substituent that increases the acidity of the amide protons, strengthening the hydrogen bond interaction with the receptor's ligand-binding domain (specifically Arg485 and Glu705 residues in GluA2).

-

Kinetics: Unlike pore-blockers (e.g., polyamines), NDQ binding is reversible and competes directly with agonist (glutamate/AMPA), shifting the dose-response curve to the right without reducing the maximal response (at surmountable concentrations).

Structure-Activity Relationship (SAR): The Evolution of Antagonists

To understand the utility of 6-Nitro-2,3-dihydroxyquinoxaline, one must contextualize it within the evolution of the quinoxalinedione class. The 6-nitro group is the "minimum viable substituent" for antagonism; unsubstituted quinoxaline-2,3-dione has negligible affinity.

Comparative Potency Table

| Compound | Substituents (6, 7 positions) | AMPA IC50 (µM) | Selectivity (AMPA vs NMDA) | Status |

| NDQ (6-Nitro) | 6-NO₂ | ~5 - 10 µM | Low | Scaffold / Precursor |

| CNQX | 6-CN, 7-NO₂ | 0.3 µM | Moderate | Standard Tool |

| DNQX | 6-NO₂, 7-NO₂ | 0.5 µM | Moderate | Standard Tool |

| NBQX | 6-NO₂, 7-Sulfamoyl (Benzo-fused) | 0.06 µM | High | Gold Standard |

Expert Insight: The addition of a second electron-withdrawing group at position 7 (as in CNQX/DNQX) significantly enhances potency by further delocalizing electron density. However, the 6-nitro group alone (NDQ) retains the essential binding orientation, making it an excellent control compound for SAR studies or low-affinity blockade requirements.

Visualization: Pharmacophore Evolution

The following diagram illustrates how the 6-Nitro scaffold serves as the precursor to high-potency antagonists.

Figure 1: The 6-nitro group is the critical addition that converts the inactive quinoxaline core into an active antagonist (NDQ), which is further optimized into CNQX and NBQX.

Experimental Protocols

In Vitro Slice Electrophysiology

When using 6-Nitro-2,3-dihydroxyquinoxaline (or its analogs) to isolate NMDA receptor currents, the goal is to fully block the fast AMPA-mediated component of the EPSC (Excitatory Postsynaptic Current).

Protocol: Isolation of NMDAR Currents

-

Preparation: Prepare acute brain slices (e.g., hippocampus CA1) in artificial cerebrospinal fluid (aCSF).

-

Stock Solution: Dissolve 6-Nitro-2,3-dihydroxyquinoxaline in DMSO .

-

Note: Solubility is lower than NBQX disodium salt. Vortex vigorously.

-

Target Concentration: Prepare a 100 mM stock.

-

-

Perfusion: Dilute stock into aCSF to a final concentration of 10–20 µM (for NDQ) or 10 µM (for CNQX/DNQX).

-

Critical Step: Add 100 µM Picrotoxin to block GABA_A receptors simultaneously.

-

Magnesium: Use Mg²⁺-free aCSF or hold the neuron at +40 mV to relieve the Mg²⁺ block of the NMDA receptor.

-

-

Recording:

-

Stimulate Schaffer collaterals.

-

Baseline: Record mixed EPSC (AMPA + NMDA).

-

Wash-in: Perfuse NDQ for 5–10 minutes.

-

Result: The fast, downward deflection (AMPA component) will disappear, leaving the slow, decaying NMDA component.

-

Binding Assays (Displacement)

For researchers characterizing novel derivatives, NDQ is used as a reference displacer.

-

Ligand: [³H]-AMPA (2–5 nM).

-

Tissue: Rat cortical synaptic membranes.

-

Incubation: 4°C for 45 minutes.

-

Nonspecific Binding: Defined by 1 mM L-Glutamate.

-

Data Analysis: Plot % Inhibition vs. Log[NDQ]. Calculate IC50 using non-linear regression (Hill equation).

Visualization: Experimental Workflow

Figure 2: Workflow for isolating NMDA currents using AMPA receptor blockade.

Technical Considerations & Troubleshooting

Solubility & Stability

-

Solvent: 6-Nitro-2,3-dihydroxyquinoxaline is hydrophobic. It requires DMSO or 1M NaOH for initial dissolution.

-

Warning: If using NaOH, ensure the final pH of the aCSF is readjusted to 7.4, as the compound can precipitate upon drastic pH changes.

-

-

Light Sensitivity: Like all nitro-quinoxalines, NDQ is potentially photosensitive. Protect stock solutions from direct light.

Selectivity Issues

-

Glycine Site: At high concentrations (>50 µM), mono-nitro and dinitro quinoxalines (NDQ, CNQX, DNQX) can antagonize the glycine co-agonist site of the NMDA receptor.

-

Mitigation: If absolute AMPA selectivity is required (without affecting NMDA Gly-site), NBQX is preferred over NDQ/CNQX. Alternatively, supplement the aCSF with Glycine (10–50 µM) to saturate the glycine site and prevent antagonism by the quinoxaline.

-

References

-

Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. Link

-

Sheardown, M. J., et al. (1990). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science, 247(4942), 571-574. Link

-

Ohmori, J., et al. (1996). Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione.[1][2] Journal of Medicinal Chemistry, 39(20), 3971-3979. Link

-

Lester, R. A., et al. (1989). Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site.[1] Molecular Pharmacology, 35(5), 565-570. Link

-

BenchChem. (2025). 6-Nitroquinoxaline-2,3-dione Product Profile and Applications. Link

Sources

6-Nitro-2,3-dihydroxyquinoxaline for neuroscience research

Technical Monograph: 6-Nitro-2,3-dihydroxyquinoxaline (NDQX) Role: Prototypical Non-NMDA Glutamate Receptor Antagonist & Structural Scaffold CAS: 2379-56-8 | Molecular Weight: 207.14 g/mol

Part 1: Core Directive & Scientific Context

6-Nitro-2,3-dihydroxyquinoxaline (often referred to in pharmacological literature by its tautomeric keto-form, 6-nitroquinoxaline-2,3-dione or NDQX ) represents a foundational scaffold in the development of excitatory amino acid antagonists. While later derivatives like CNQX (6-cyano-7-nitro...) and NBQX (sulfamoyl-benzo-derivative) offer higher potency or selectivity, the 6-nitro variant remains a critical reference compound for structure-activity relationship (SAR) studies and a cost-effective tool for broad-spectrum blockade of fast glutamatergic transmission in specific experimental designs.

The "Dirty" Profile Utility: Unlike NBQX, which is highly selective for AMPA receptors, 6-Nitro-2,3-dihydroxyquinoxaline exhibits a "mixed" pharmacological profile. It acts as a competitive antagonist at AMPA/Kainate receptors but also possesses significant affinity for the strychnine-insensitive glycine binding site on the NMDA receptor. This makes it a unique tool for researchers investigating the interplay between non-NMDA receptor activation and NMDA receptor co-agonism.

Part 2: Mechanism of Action & Signaling

The compound functions through two distinct mechanisms depending on the concentration and the synaptic environment.

-

Primary Mechanism (AMPA/Kainate Blockade): It competitively binds to the glutamate recognition site on the AMPA receptor (GluA1-4 subunits), preventing channel opening and halting fast excitatory postsynaptic potentials (EPSPs).

-

Secondary Mechanism (NMDA Modulation): It acts as an antagonist at the glycine co-agonist site (GluN1 subunit) of the NMDA receptor. This is crucial; if your experiment requires isolated AMPA blockade without affecting NMDA currents, this compound requires the addition of high concentrations of D-Serine or Glycine to "saturate out" the off-target effect, or you must switch to NBQX.

Visualizing the Dual-Blockade Mechanism

Caption: NDQX acts as a dual-threat antagonist, blocking the glutamate site on AMPA receptors and the glycine site on NMDA receptors.

Part 3: Technical Handling & "Brick Dust" Solubilization

The most common failure mode with quinoxaline-2,3-diones is improper solubilization. These compounds are notoriously hydrophobic and can form micro-precipitates ("brick dust") in physiological buffers (ACSF), which silently alter effective concentrations.

Protocol A: Preparation of Stable Stock Solutions

Do not attempt to dissolve directly in water or ACSF.

-

Solvent Choice:

-

Primary: DMSO (Dimethyl sulfoxide). Solubility is generally high (~50-100 mM).

-

Alternative: 1M NaOH (if DMSO is contraindicated for the tissue).

-

-

Stock Preparation (100 mM):

-

Weigh 20.7 mg of 6-Nitro-2,3-dihydroxyquinoxaline.

-

Add 1 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes at 40°C to ensure no micro-crystals remain.

-

Aliquot: Store in 20-50 µL aliquots at -20°C. Avoid freeze-thaw cycles.

-

Protocol B: Working Solution & Perfusion

-

Dilution: Dilute the stock 1:1000 or 1:2000 into Oxygenated ACSF (Artificial Cerebrospinal Fluid) to achieve a final concentration of 10–50 µM .

-

Note: The 6-nitro variant is less potent than CNQX; typical effective concentrations are 10–20 µM for partial block and up to 50 µM for complete block.

-

-

Precipitation Check: Upon dilution, the solution may turn slightly cloudy. Sonicate the working solution for 2 minutes before adding to the perfusion line.

-

pH Adjustment: If using the NaOH method, verify the final ACSF pH is 7.4, as the stock is highly alkaline.

Part 4: Comparative Pharmacology (Data Summary)

To justify the use of this specific compound over its analogs, refer to the affinity profile below.

| Compound | AMPA IC50 (µM) | Kainate IC50 (µM) | NMDA (Gly Site) Ki (µM) | Selectivity Profile |

| 6-Nitro-2,3-dihydroxyquinoxaline | ~5.0 | ~10.0 | ~5 - 10 | Non-selective (Dirty) |

| CNQX | 0.3 | 1.5 | 2.7 | Potent, but binds Gly site |

| DNQX | 0.5 | 2.0 | 4.0 | Potent, but binds Gly site |

| NBQX | 0.1 | 0.6 | >100 | Highly Selective (Gold Standard) |

Data synthesized from Honore et al. (1988) and subsequent receptor binding assays.

Part 5: Experimental Workflow (In Vitro Electrophysiology)

This workflow describes the validation of the compound using hippocampal slice field recordings (fEPSP).

Caption: Standard workflow for validating glutamatergic antagonism. Reversibility (Wash-out) is critical to rule out tissue death.

Step-by-Step Validation Protocol:

-

Stimulation: Place a bipolar stimulating electrode in the Schaffer collaterals.

-

Recording: Place a glass micropipette (1-3 MΩ, filled with ACSF) in the stratum radiatum of CA1.

-

Baseline: Stimulate at 0.033 Hz. Establish a stable baseline fEPSP slope for at least 20 minutes.

-

Application: Switch perfusion to ACSF containing 20 µM 6-Nitro-2,3-dihydroxyquinoxaline .

-

Observation:

-

0-5 mins: Little change (dead volume delay).

-

5-10 mins: Rapid decay of the fEPSP slope.

-

15 mins: Maximal blockade should be reached.

-

-

Differentiation: To confirm the remaining response is NMDA-mediated (if in low Mg²+), apply AP5 (50 µM) . If the response is purely AMPA-mediated (normal Mg²+), the signal should be near noise level.

Part 6: References & Authority

-

Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science.

-

Foundational text defining the structure-activity relationship of the 6-nitro and 6-cyano variants.

-

-

Kessler, M., et al. (1989).[1] Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites.[1] Brain Research.[1][2][3]

-

Establishes the "dirty" profile of 6-nitro and CNQX variants at the glycine site.

-

-

Sigma-Aldrich Product Sheet. 6-Nitro-2,3-dihydroxyquinoxaline (CAS 2379-56-8).[4]

-

Physicochemical properties and safety data.[5]

-

-

PubChem Compound Summary. 6-Nitroquinoxaline-2,3-dione.[4][6][7]

-

Chemical structure and tautomer verification.

-

Sources

- 1. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-硝基-2,3-二羟基喹喔啉 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Research Applications of Excitatory Amino Acid Antagonists

Introduction

In the landscape of neuroscience and drug development, few tools are as fundamental or as powerful as excitatory amino acid (EAA) antagonists. Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), governs the vast majority of rapid, excitatory synaptic transmission.[1][2] Its precise regulation is critical for neural communication, memory formation, and learning.[2] However, the overactivation of glutamate receptors can lead to a cascade of cytotoxic events, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of stroke, epilepsy, and numerous neurodegenerative diseases.[3][4][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of how to leverage EAA antagonists as precision tools. We will explore the causality behind experimental choices, detail robust, self-validating protocols, and offer insights into the interpretation of results, empowering researchers to dissect complex neural circuits and accelerate the discovery of novel therapeutics.

Chapter 1: The Excitatory Amino Acid System: Receptors and Regulation

A nuanced understanding of the glutamatergic synapse is paramount to the effective use of EAA antagonists. Glutamate's effects are mediated by a diverse array of receptor subtypes, broadly classified into two major families: ionotropic and metabotropic.[6][7]

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[7] They are further divided into three main subtypes, named for their selective agonists:[8]

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Responsible for the bulk of fast excitatory neurotransmission. Upon glutamate binding, they open a channel permeable to Na+ and K+, leading to rapid depolarization of the postsynaptic membrane.[9]

-

NMDA (N-methyl-D-aspartate) Receptors: Unique for their voltage-dependent block by magnesium ions (Mg2+) and their high permeability to calcium (Ca2+).[2][10] Activation requires both glutamate binding and postsynaptic depolarization to relieve the Mg2+ block. This dual requirement makes them critical coincidence detectors for synaptic plasticity, such as Long-Term Potentiation (LTP).[2][11]

-

Kainate Receptors: Play a more modulatory role at both presynaptic and postsynaptic sites, influencing neurotransmitter release and neuronal excitability.[12][13]

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability over a slower time course.[14][15] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.[15]

Figure 1: Overview of Glutamatergic Receptors at the Synapse.

Chapter 2: Pharmacology and Classification of EAA Antagonists

The utility of an EAA antagonist is defined by its specificity, mechanism of action, and pharmacokinetic properties. A careful selection, based on the experimental question, is critical for success.

Mechanisms of Antagonism:

-

Competitive Antagonists: These compounds bind to the same site as glutamate (the orthosteric site) but do not activate the receptor, thereby preventing glutamate from binding.[16] Their effect is surmountable; it can be overcome by increasing the concentration of the agonist.

-

Non-competitive Antagonists: These agents bind to a site on the receptor distinct from the glutamate binding site (an allosteric site) or block the ion channel directly.[9][10] Their effect is typically not surmountable by increasing agonist concentration. For example, drugs like Dizocilpine (MK-801) act as open-channel blockers of the NMDA receptor.[10]

-

Glycine Site Antagonists: A specific subclass of NMDA receptor antagonists that target the co-agonist binding site for glycine or D-serine, which is necessary for receptor activation.

Data Presentation: A Selection of Common EAA Antagonists

The table below summarizes key antagonists used in research, their targets, and typical applications. This is not an exhaustive list but represents commonly used tools for dissecting glutamatergic signaling.

| Antagonist | Target Receptor(s) | Mechanism | Common Research Applications |

| D-AP5 (D-2-Amino-5-phosphonopentanoate) | NMDA | Competitive | Blocking LTP induction, studying synaptic plasticity, neuroprotection assays[17] |

| MK-801 (Dizocilpine) | NMDA | Non-competitive (Channel Blocker) | In vivo models of psychosis, neurotoxicity studies, neuroprotection[10][18] |

| CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione) | AMPA / Kainate | Competitive | Isolating NMDA receptor currents, blocking fast synaptic transmission |

| NBQX (2,3-Dioxo-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | AMPA / Kainate | Competitive | Neuroprotection in ischemia models, seizure models[19] |

| Perampanel | AMPA | Non-competitive (Allosteric) | Epilepsy research, studying AMPA receptor trafficking[1][20] |

| LY-341495 | Group II mGluRs (mGlu2/3) | Competitive Antagonist | Anxiety models, studying presynaptic inhibition[14][21] |

| MTEP | mGluR5 | Non-competitive (NAM) | Models of fragile X syndrome, addiction, and anxiety[22] |

Chapter 3: Core Research Applications & Methodologies

EAA antagonists are indispensable for a wide range of applications, from fundamental electrophysiology to complex behavioral paradigms.

Application: Dissecting Synaptic Plasticity with In Vitro Electrophysiology

Expertise & Experience Insight: The most well-established form of synaptic plasticity, Long-Term Potentiation (LTP), is critically dependent on the activation of NMDA receptors.[11] Using specific antagonists allows us to causally link receptor function to synaptic strengthening. The key to a successful LTP experiment is a stable baseline and a robust, yet not supramaximal, potentiation. The choice of antagonist (e.g., D-AP5) allows for a clean dissection of the NMDA receptor-dependent induction phase.

Experimental Protocol: Induction of Hippocampal CA1 LTP and its Blockade

This protocol describes how to induce and record LTP in acute hippocampal slices and validate its NMDA receptor dependency.

Principle: High-frequency stimulation (HFS) of Schaffer collaterals causes a large glutamate release, leading to strong AMPA receptor activation. This depolarizes the postsynaptic CA1 neuron, expelling the Mg2+ block from NMDA receptors. The subsequent Ca2+ influx through NMDA receptors triggers the signaling cascade that results in a lasting increase in synaptic strength (LTP). Applying the NMDA receptor antagonist D-AP5 should prevent this induction.

Step-by-Step Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat) according to approved institutional animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution.

-

Cut 350-400 µm thick horizontal slices containing the hippocampus using a vibratome.

-

Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar) in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode (glass micropipette filled with aCSF) in the dendritic layer of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording (Self-Validation):

-

Deliver single pulses at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response.

-

Record a stable baseline for at least 20 minutes. The fEPSP slope should not vary by more than 5% during this period. This stable baseline is a critical control.

-

-

LTP Induction:

-

Deliver a high-frequency stimulation (HFS) protocol, such as a theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[23]

-

-

Post-Induction Recording:

-

Resume baseline stimulation frequency (0.05 Hz) and record for at least 60 minutes. A successful LTP will show a stable potentiation of the fEPSP slope of >120% of the baseline.

-

-

Pharmacological Validation:

-

In a separate set of slices, repeat the entire procedure but perfuse the slice with D-AP5 (50 µM) starting at least 20 minutes before HFS and continuing throughout the recording.

-

Expected Result: The HFS should fail to induce LTP in the presence of D-AP5, confirming that the potentiation is NMDA receptor-dependent.[17] A small, transient post-tetanic potentiation (PTP) may be observed, but the fEPSP should return to baseline levels.

-

Figure 2: Experimental Workflow for Validating NMDA Receptor-Dependent LTP.

Application: Modeling Disease States and Neuroprotection

Expertise & Experience Insight: The concept of excitotoxicity is central to the damage seen in acute ischemic stroke and chronic neurodegeneration.[3][24] EAA antagonists have been instrumental in establishing this link.[25] In research, inducing a mild excitotoxic insult with an agonist (like kainic acid for seizures or NMDA for targeted lesions) creates a robust model. The ability of a co-administered antagonist to prevent the resulting cell death serves as a primary screen for neuroprotective compounds.

Experimental Protocol: Quantifying Neuroprotection in an In Vitro Excitotoxicity Assay

Principle: Overexposure of primary neuronal cultures to high concentrations of glutamate or NMDA leads to massive Ca2+ influx and subsequent cell death via apoptosis and necrosis.[4][26] A test compound's neuroprotective efficacy can be quantified by its ability to reduce cell death compared to vehicle-treated controls.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rat) on poly-D-lysine coated plates.

-

Maintain cultures for 10-14 days in vitro (DIV) to allow for mature synapse formation.

-

-

Experimental Treatment:

-

Prepare treatment media. For the excitotoxic challenge, use a defined medium containing NMDA (e.g., 100 µM) and its co-agonist glycine (10 µM).

-

Prepare antagonist solutions. Dissolve the test antagonist (e.g., MK-801 at 10 µM as a positive control, or your experimental compound) in the NMDA/glycine medium.

-

Groups:

-

Control: Vehicle-treated (no NMDA).

-

Excitotoxicity: NMDA/glycine treatment.

-

Positive Control: NMDA/glycine + MK-801.

-

Test Compound: NMDA/glycine + Experimental Antagonist.

-

-

-

Induction of Excitotoxicity:

-

Gently wash the neuronal cultures with a warm, Mg2+-free buffer to potentiate NMDA receptor activation.

-

Apply the respective treatment media to the wells and incubate for 1 hour at 37°C.

-

-

Recovery:

-

Remove the treatment media and replace it with the original conditioned culture medium.

-

Return the plates to the incubator for 24 hours.

-

-

Quantification of Cell Death (Self-Validation):

-

Use a validated cell viability assay. A common method is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

-

Alternatively, use fluorescent viability stains like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and quantify using fluorescence microscopy.

-

Data Analysis: Express cell death in the treatment groups as a percentage of the NMDA-only group (set to 100% cell death). A successful neuroprotectant will significantly reduce this percentage.

-

Figure 3: Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Blockade.

Application: Probing Cognition and Behavior

Expertise & Experience Insight: Since NMDA receptors are fundamental to learning and memory, their antagonists are powerful tools for inducing predictable cognitive deficits in animal models.[18] This is widely used in preclinical screening for cognitive enhancers and in modeling the cognitive symptoms associated with disorders like schizophrenia.[27] The key to a valid behavioral experiment is rigorous control for non-specific effects of the drug, such as sedation or hyperactivity, which could confound the interpretation of cognitive performance.

Experimental Protocol: Assessing Cognitive Deficits in the Morris Water Maze

Principle: The Morris Water Maze (MWM) is a test of spatial learning and memory that is highly dependent on hippocampal function. Animals learn the location of a hidden platform in a pool of opaque water using distal spatial cues. An NMDA receptor antagonist administered before training is expected to impair this learning process.

Step-by-Step Methodology:

-

Apparatus: A large circular pool (e.g., 1.5m diameter) filled with opaque water (made non-toxic with tempera paint or milk powder) at ~22°C. A small escape platform is hidden just below the water's surface. The pool should be in a room with various prominent, stable visual cues on the walls.

-

Habituation: On Day 1, allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them.

-

Drug Administration:

-

Divide animals into groups (e.g., Vehicle control, Antagonist-treated).

-

30 minutes prior to the first training trial each day, administer the drug via the appropriate route (e.g., MK-801, 0.1 mg/kg, intraperitoneally).

-

-

Acquisition Training (e.g., Days 2-6):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal in the pool facing the wall from one of four quasi-random start positions.

-

Allow the animal to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform and allow it to stay there for 15 seconds.

-

Record the time it takes to find the platform (escape latency) and the path taken using an automated video tracking system.

-

Expected Result: The vehicle-treated group should show a significant decrease in escape latency across days, indicating learning. The antagonist-treated group should show a much slower learning curve.

-

-

Probe Trial (Self-Validation, Day 7):

-

Remove the platform from the pool.

-

Administer the drug/vehicle as before.

-

Allow the animal to swim for 60 seconds.

-

Primary Measures: Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former platform location.

-

Expected Result: Vehicle-treated animals will spend significantly more time in the target quadrant. Antagonist-treated animals will show no preference, indicating a failure to consolidate the spatial memory.

-

-

Control for Non-Specific Effects:

-

In a separate cohort, test the drug's effect on swim speed and general activity in an open-field test to ensure that the observed deficits in the MWM are not due to motor impairment or sedation.[28]

-

Conclusion

Excitatory amino acid antagonists are more than just inhibitors; they are molecular scalpels that allow researchers to dissect the most intricate functions of the central nervous system. From the stabilization of a single synapse to the complex behaviors governing learning and memory, these tools provide a causal link between receptor function and physiological outcome. By employing the robust, validated methodologies outlined in this guide, researchers in both academic and industrial settings can ensure the integrity of their findings and continue to push the boundaries of neuroscience and therapeutic development. The consistent neuroprotective effects shown by EAA antagonists in preclinical models continue to hold great promise for treating devastating neurological conditions like stroke and traumatic brain injury.[3][25]

References

-

RxList. (2022, January 12). NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

-

JoVE. (2024, December 19). Video: Antiepileptic Drugs: Glutamate Antagonists. Retrieved from [Link]

-

Lees, K. R. (1997). Clinical Experience With Excitatory Amino Acid Antagonist Drugs. Stroke, 28(1), 143–143. Retrieved from [Link]

-

Wozniak, D. F., Farber, N. B., & Olney, J. W. (1998). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Neurobiology of Disease, 5(5), 335-353. Retrieved from [Link]

-

Iqbal, M. A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecules, 28(15), 5796. Retrieved from [Link]

-

Nikam, S. S., & Cordon, J. J. (2003). AMPA receptor antagonists. Current Medicinal Chemistry, 10(21), 2291-2303. Retrieved from [Link]

-

Wikipedia. (n.d.). Excitotoxicity. Retrieved from [Link]

-

Kalueff, A. V., et al. (2022). Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. Current Pharmaceutical Design, 28(10), 785-802. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamate receptor. Retrieved from [Link]

-

Neupsy Key. (2018, December 26). Excitatory and Inhibitory Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Quisqualic acid. Retrieved from [Link]

-

Lees, K. R. (1997). Clinical experience with excitatory amino acid antagonist drugs. Stroke, 28(1), 143-148. Retrieved from [Link]

-

Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmacologica Sinica, 30(4), 379-387. Retrieved from [Link]

-

D'Amico, M., et al. (2021). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 26(11), 3149. Retrieved from [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. Retrieved from [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

-

Li, N., et al. (2011). Glutamate NMDA receptor antagonists rapidly reverse behavioral and synaptic deficits caused by chronic stress exposure. Biological Psychiatry, 69(8), 754-761. Retrieved from [Link]

-

Muir, K. W., & Lees, K. R. (2003). Excitatory amino acid antagonists for acute stroke. Cochrane Database of Systematic Reviews. Retrieved from [Link]

-

Purves, D., et al. (Eds.). (2001). Neuroscience (2nd ed.). Sinauer Associates. Retrieved from [Link]

-

Kramár, E. A., et al. (2004). Time-Dependent Reversal of Long-Term Potentiation by an Integrin Antagonist. Journal of Neuroscience, 24(22), 5152-5156. Retrieved from [Link]

-

Liu, X. J., & Sandkühler, J. (2003). Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord. Pain, 103(1-2), 121-128. Retrieved from [Link]

-

Wikipedia. (n.d.). Metabotropic glutamate receptor. Retrieved from [Link]

-

Ghasemi, M., & Schachter, S. C. (2011). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work? Retrieved from [Link]

-

Kalueff, A. V., et al. (2022). Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. Current Pharmaceutical Design, 28(10), 785-802. Retrieved from [Link]

-

Zieminska, E., et al. (2022). Dendrimer-Conjugated Glutamine Antagonist, D-TTM020, Ameliorates Brain Immune Dysregulation and Improves Neurobehavioral Deficits in the Mecp2-Deficient Mouse Model. International Journal of Molecular Sciences, 23(24), 15993. Retrieved from [Link]

-

Mitew, S., et al. (2021). Ceftriaxone Treatment Weakens Long-Term Synaptic Potentiation in the Hippocampus of Young Rats. International Journal of Molecular Sciences, 22(16), 8497. Retrieved from [Link]

-

El-Remessy, A. B., et al. (2015). Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases. Oxidative Medicine and Cellular Longevity, 2015, 563493. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are mGluRs antagonists and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are Kainate receptor antagonists and how do they work? Retrieved from [Link]

-

Dron, M., et al. (2024). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience, 17. Retrieved from [Link]

-

Ribeiro, F. F., et al. (2021). Various facets of excitotoxicity. Open Exploration, 1(1), 1-19. Retrieved from [Link]

-

Rogawski, M. A. (n.d.). AMPA Receptor Antagonists. Retrieved from [Link]

-

Vickers, C., et al. (2000). Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones. The Journal of Physiology, 528(3), 559-565. Retrieved from [Link]

-

Kumar, J., & Mayer, M. L. (2021). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience, 14. Retrieved from [Link]

-

2-Minute Neuroscience. (2018, March 14). 2-Minute Neuroscience: Long-Term Potentiation (LTP) [Video]. YouTube. Retrieved from [Link]

- Beal, M. F. (1995). Excitoxicity and excitatory amino acid antagonists in chronic neurodegenerative diseases. In CNS drugs (pp. 47-59).

-

Traynelis, S. F., et al. (2010). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 62(3), 405-446. Retrieved from [Link]

-

Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]

-

D'Amico, M., et al. (2021). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 26(11), 3149. Retrieved from [Link]

-

Chapman, A. G. (2000). Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents? Current Opinion in Pharmacology, 2(1), 32-43. Retrieved from [Link]

-

Yuede, C. M., et al. (2010). Behavioral Consequences of NMDA Antagonist-Induced Neuroapoptosis in the Infant Mouse Brain. Brain Sciences, 1(1), 3-28. Retrieved from [Link]

-

Yates, B. (2026). Glutamate Receptors. Pitt Medical Neuroscience. Retrieved from [Link]

-

Encyclopedia.pub. (2023, January 31). Kainate Receptor Antagonists. Retrieved from [Link]

Sources

- 1. Video: Antiepileptic Drugs: Glutamate Antagonists [jove.com]

- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 5. Various facets of excitotoxicity [explorationpub.com]

- 6. Excitatory and Inhibitory Amino Acids | Neupsy Key [neupsykey.com]

- 7. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 14. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 15. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 16. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 17. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical experience with excitatory amino acid antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

6-Nitroquinoxaline-2,3-dione solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 6-Nitroquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinoxaline-2,3-dione is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other high-value chemical entities.[1][2] Its utility in drug discovery is particularly noteworthy, as the quinoxaline-2,3-dione scaffold is a core component of various biologically active molecules, including antagonists of the AMPA receptor.[3][4] A comprehensive understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage. This guide provides a detailed examination of these characteristics, supported by theoretical insights and practical experimental protocols to empower researchers in their applications.

Core Physicochemical Profile

6-Nitroquinoxaline-2,3-dione is a yellow crystalline solid whose chemical identity is defined by a bicyclic system comprising a benzene ring fused to a pyrazine ring bearing two carbonyl groups (a dione) and a nitro functional group.[1][2][5]

Caption: Chemical Structure of 6-Nitroquinoxaline-2,3-dione.

This structure dictates its chemical behavior. The electron-withdrawing nature of the nitro group and the dione functionality significantly influences the electronic properties of the entire ring system, enhancing its reactivity and providing sites for further chemical modification.[2]

Table 1: Key Physicochemical Properties of 6-Nitroquinoxaline-2,3-dione

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₅N₃O₄ | [1] |

| Molar Mass | 207.14 g/mol | [1] |

| Appearance | Light yellow to orange powder/crystal | [1][5] |

| Melting Point | 345-347 °C (lit.) | [1][5] |

| pKa (Predicted) | 9.14 ± 0.20 |[1][5] |

Solubility Profile: A Dichotomy of Polarity

The solubility of a compound is a critical parameter for its application in synthesis, purification, and, crucially in drug development, formulation and bioavailability. The molecular structure of 6-nitroquinoxaline-2,3-dione presents both nonpolar (the aromatic quinoxaline core) and highly polar (dione and nitro) functionalities, resulting in a nuanced solubility profile.

Theoretical Solubility Assessment

-

Aqueous Solubility: The molecule is expected to be only slightly soluble in water.[1] While the N-H, C=O, and NO₂ groups can participate in hydrogen bonding, the large, hydrophobic aromatic surface area limits its miscibility in aqueous media.

-

Organic Solubility: Its solubility is generally good in polar aprotic organic solvents. The presence of the polar nitro and dione groups enhances its interaction with solvents capable of strong dipole-dipole interactions.[6] It is soluble in dimethylformamide (DMF).[5] Solubility is anticipated in other solvents like dimethyl sulfoxide (DMSO) and chlorinated solvents, while being lower in alcohols like ethanol and methanol.[6] Conversely, it is expected to be practically insoluble in nonpolar aliphatic hydrocarbons such as hexane.[6]

Quantitative Solubility Data

While extensive quantitative data is not widely published, the following table summarizes the known qualitative solubility. Researchers are encouraged to use the protocol in Section 4.1 to determine precise solubility for their specific applications.

Table 2: Qualitative Solubility of 6-Nitroquinoxaline-2,3-dione

| Solvent Class | Example Solvent(s) | Observed Solubility | Source(s) |

|---|---|---|---|

| Aqueous | Water | Slightly Soluble | [1] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [5] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | [6] |

| Nonpolar Aliphatic | Hexane | Very Low / Insoluble |[6] |

Stability Profile: Considerations for Handling and Storage

The stability of 6-nitroquinoxaline-2,3-dione under various environmental conditions dictates its shelf-life, reactivity, and potential degradation pathways.

Thermal Stability

The compound is stable at ambient room temperature.[1] Its high melting point of 345-347 °C is indicative of significant thermal stability.[1][5] However, it will decompose at sufficiently high temperatures.[1] The quinoxaline-2,3-dione core itself is relatively stable, a property conferred by the two carbonyl groups.[2]

Chemical Stability and Reactivity

-

General Reactivity: 6-Nitroquinoxaline-2,3-dione is classified as a strong oxidant and may react with combustible materials.[1] This is a critical consideration for safe storage and handling.

-

pH and Hydrolytic Stability: The acidic N-H protons (predicted pKa ≈ 9.14) can be deprotonated under basic conditions, forming a salt. The stability across a range of pH values is crucial for applications in biological media or buffered solutions. The core structure is generally stable, but extreme pH conditions could potentially lead to ring-opening or other degradation, a factor that should be experimentally verified for specific use cases.

-

Reductive and Oxidative Stability: The quinoxaline-2,3-dione core is relatively resistant to oxidation.[2] In contrast, the nitro group is susceptible to reduction. This transformation is a common synthetic route to introduce an amino group, which can be achieved through various methods, including:

Storage and Handling Recommendations

To ensure the integrity of the compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[5]

-

Incompatibilities: Store away from combustible materials and strong reducing agents.[1][8]

-

Handling: Use standard laboratory personal protective equipment (PPE), including gloves and safety glasses. Handling in a well-ventilated area or fume hood is advised.[7]

Self-Validating Experimental Protocols

To provide researchers with actionable methods for characterizing 6-nitroquinoxaline-2,3-dione, the following self-validating protocols are described.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility. The use of a standard curve in the final quantification step ensures the self-validation of the analytical measurement.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation of Standard Curve: Prepare a stock solution of 6-nitroquinoxaline-2,3-dione in a suitable solvent (e.g., DMF or DMSO). Perform serial dilutions to create a set of standards of known concentrations. Analyze these standards by HPLC-UV or UV-Vis spectroscopy to generate a linear calibration curve (Absorbance/Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of solid 6-nitroquinoxaline-2,3-dione to a vial containing a precise volume of the test solvent (e.g., water, buffer, ethanol). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, immediately filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered sample with a suitable solvent to bring its concentration within the range of the standard curve. Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) and calculate the concentration using the linear regression equation from the standard curve.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of the compound in the test solvent.

Protocol: Assessment of Chemical Stability via HPLC

This workflow allows for the monitoring of compound degradation over time under specific stress conditions (e.g., pH, temperature, oxidative stress).

Caption: Workflow for an HPLC-based stability study.

Methodology:

-

Develop Stability-Indicating Method: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent 6-nitroquinoxaline-2,3-dione peak from any potential degradants.

-

Prepare Test Solutions: Prepare a stock solution of the compound. Dilute this stock into several aqueous buffers representing different stress conditions (e.g., pH 2 HCl buffer, pH 7.4 phosphate buffer, pH 10 carbonate buffer). The final concentration should be accurately known.

-

Incubation: Store the prepared solutions at one or more temperatures (e.g., 40 °C for accelerated stability, 25 °C for real-time).

-

Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Sample Analysis: Immediately analyze the aliquot using the stability-indicating HPLC method.

-

Data Interpretation: Calculate the percentage of the initial compound remaining at each time point by comparing the peak area to the t=0 sample. A plot of % remaining vs. time reveals the degradation kinetics under each condition. The appearance of new peaks indicates the formation of degradation products.

Conclusion

6-Nitroquinoxaline-2,3-dione is a compound of significant synthetic value, characterized by moderate to low aqueous solubility and good solubility in polar aprotic solvents like DMF. It possesses high thermal stability but is susceptible to chemical reduction at the nitro group and should be handled as a strong oxidant. The provided protocols offer robust frameworks for researchers to quantitatively assess its solubility and stability, ensuring reliable and reproducible results in research and development endeavors. A thorough understanding of these fundamental properties is the cornerstone of leveraging this versatile molecule to its full potential.

References

- An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. Benchchem.

- 6-Nitroquinoxaline-2,3-dione. ChemBK.

- 6-NITROQUINOXALINE-2,3-DIONE CAS#: 2379-56-8. ChemicalBook.

- Buy 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7. Smolecule.

- 6-Nitroquinoxaline-2,3-dione | 1076197-52-8. Benchchem.

- 6-Nitroquinoxaline-2,3-dione Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.

- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ResearchGate.

- Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029. PubChem - NIH.

- Pharmacology and regional distribution of the binding of 6-[3H]nitro-7-sulphamoylbenzo[f]-quinoxaline-2,3-dione to rat brain. PubMed.

- 6-Nitro-1,2,3,4-tetrahydro quinoxaline. Apollo Scientific.

- Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate.

Sources

- 1. chembk.com [chembk.com]

- 2. 6-Nitroquinoxaline-2,3-dione | 1076197-52-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and regional distribution of the binding of 6-[3H]nitro-7-sulphamoylbenzo[f]-quinoxaline-2,3-dione to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-NITROQUINOXALINE-2,3-DIONE CAS#: 2379-56-8 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 [smolecule.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Discovery and History of Quinoxalinedione Antagonists

This guide provides a comprehensive overview of the discovery and development of quinoxalinedione antagonists, a pivotal class of compounds in the study of excitatory amino acid neurotransmission. We will delve into the scientific rationale behind their synthesis, the key experimental methodologies that defined their pharmacological profile, and the evolution of their structure-activity relationships.

The Dawn of Excitatory Amino Acid Research: Setting the Stage

The story of quinoxalinedione antagonists begins with the broader investigation into the role of excitatory amino acids (EAAs) in the central nervous system (CNS). L-glutamate, the primary excitatory neurotransmitter, mediates its effects through a family of receptors crucial for synaptic plasticity, learning, and memory.[1] However, the overstimulation of these receptors leads to a phenomenon known as excitotoxicity, implicated in a range of neurological disorders including epilepsy, stroke, and neurodegenerative diseases.[1] This realization spurred a concerted effort to develop selective and potent antagonists for glutamate receptors.

Early research distinguished between two main classes of ionotropic glutamate receptors: the N-methyl-D-aspartate (NMDA) receptors and the non-NMDA receptors. The development of NMDA receptor antagonists progressed relatively quickly, providing valuable tools to dissect the roles of this receptor subtype. However, potent and selective antagonists for the non-NMDA receptors, which include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, remained elusive.[2] This gap in the pharmacological toolbox significantly hampered the understanding of their physiological and pathological functions.

The Breakthrough: Discovery of Quinoxalinediones

A significant breakthrough occurred in the late 1980s with the discovery of quinoxalinediones as potent and competitive antagonists of non-NMDA glutamate receptors.[2] This discovery, spearheaded by Tage Honore and his colleagues, revolutionized the field. The initial compounds, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione), were found to effectively block the excitatory actions of AMPA and kainate.

The identification of the quinoxalinedione scaffold as a privileged structure for non-NMDA receptor antagonism was a landmark achievement. These compounds provided researchers with the first reliable pharmacological tools to selectively block AMPA and kainate receptors, enabling a more precise investigation of their roles in synaptic transmission and excitotoxicity.

Elucidating the Mechanism of Action: Key Experimental Protocols

The characterization of quinoxalinedione antagonists relied on a combination of electrophysiological and radioligand binding assays. These techniques were instrumental in defining their potency, selectivity, and competitive mechanism of action.

Radioligand Binding Assays

Radioligand binding assays were crucial for determining the affinity of quinoxalinedione derivatives for different glutamate receptor subtypes. These assays typically involve incubating neuronal membranes with a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate) in the presence of varying concentrations of the unlabeled antagonist.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation: Isolate synaptic membranes from a specific brain region (e.g., rat cerebral cortex) through a series of homogenization and centrifugation steps.

-

Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]AMPA), and a range of concentrations of the quinoxalinedione antagonist.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the specific binding is the IC₅₀ value. This can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the antagonist's affinity.

Electrophysiological Recordings

Electrophysiological techniques, such as intracellular and patch-clamp recordings from neurons, provided functional evidence for the antagonistic activity of quinoxalinediones. These methods allowed researchers to directly measure the ability of these compounds to block the depolarization and ion currents induced by AMPA and kainate.

Generalized Workflow for Electrophysiological Characterization:

-

Preparation of Neuronal Tissue: Prepare acute brain slices or cultured neurons for recording.

-

Establish a Stable Recording: Obtain a stable whole-cell patch-clamp or intracellular recording from a single neuron.

-

Application of Agonist: Apply a known concentration of an AMPA or kainate receptor agonist (e.g., AMPA or kainic acid) to elicit a measurable inward current or depolarization.

-

Application of Antagonist: Co-apply the quinoxalinedione antagonist with the agonist.

-

Measurement of Inhibition: Measure the reduction in the agonist-induced response in the presence of the antagonist.

-

Dose-Response Analysis: Perform these experiments with a range of antagonist concentrations to construct a dose-response curve and determine the IC₅₀ for the functional antagonism.

Structure-Activity Relationship (SAR) and the Evolution of Quinoxalinediones

The initial discovery of CNQX and DNQX paved the way for extensive structure-activity relationship (SAR) studies.[3] Researchers systematically modified the quinoxalinedione core to improve potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring were found to be critical for activity. For instance, the introduction of a nitro group at the 6-position and a sulfamoyl group at the 7-position led to the development of NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a highly selective and potent AMPA/kainate antagonist.[4][5]

-

Modifications at the N-1 and N-4 Positions: Substitution at the nitrogen atoms of the dione ring was also explored. For example, the introduction of a hydroxyl group at the N-1 position was found to enhance AMPA receptor affinity in some series.[6]

-

Ring-Opened Analogues: To improve aqueous solubility, a significant limitation of early compounds, researchers designed and synthesized ring-opened analogues.[7]

The SAR of these derivatives revealed that the basic quinoxaline backbone interacts with key residues in the ligand-binding domain of the AMPA receptor, including Glu-13, Tyr-16, and Pro-89.[8]

Table 1: Pharmacological Profile of Key Quinoxalinedione Antagonists

| Compound | IC₅₀ for AMPA Receptor (μM) | IC₅₀ for Kainate Receptor (μM) | Notes |

| CNQX | ~0.3 | ~1.5 | One of the first potent and competitive non-NMDA antagonists. |

| DNQX | ~0.5 | ~5.0 | Another early, potent non-NMDA antagonist. |

| NBQX | 0.15[9] | 4.8[9] | Highly selective AMPA receptor antagonist with neuroprotective properties.[4][10] |

| PNQX | 0.063[7] | - | A potent AMPA and GlyN receptor antagonist with low aqueous solubility.[7] |

| YM90K | 0.084[6] | - | A potent AMPA receptor antagonist. |

From Bench to Bedside: The Quest for Clinical Applications

The potent neuroprotective effects demonstrated by quinoxalinedione antagonists in preclinical models of neurological disorders generated considerable interest in their therapeutic potential.[10][11] Excitotoxicity is a common pathological mechanism in conditions like ischemic stroke, epilepsy, and traumatic brain injury.

NBQX, in particular, showed promise in animal models of focal ischemia, where it was found to reduce neuronal injury.[11] It also exhibited anticonvulsant activity in various seizure models.[5] However, the clinical development of quinoxalinedione antagonists has been challenging. Issues such as poor aqueous solubility, limited brain penetration, and potential off-target effects have hindered their translation to human therapies.

Despite these setbacks, the discovery of quinoxalinedione antagonists remains a landmark in neuropharmacology. These compounds have been invaluable research tools that have significantly advanced our understanding of the physiological and pathological roles of AMPA and kainate receptors. The insights gained from the study of quinoxalinediones continue to inform the design of new generations of glutamate receptor modulators with improved therapeutic profiles.[12][13] While no quinoxalinedione antagonist has yet reached the market for neuroprotective indications, the quest for safe and effective drugs targeting excitotoxicity continues, with ongoing clinical trials for various neuroprotective agents.[14][15][16]

Visualizing the Science

Glutamate Receptor Signaling and Antagonist Action

Caption: Glutamate signaling and antagonist action.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for antagonist characterization.

References

-

Honore, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701–703. [Link]

-

Libbey, J. E., Hanak, T. J., Doty, D. J., Wilcox, K. S., & Fujinami, R. S. (2018). NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. Epilepsia open, 3(3), 366–374. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2019). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 24(21), 3953. [Link]

-

Wikipedia. (n.d.). NBQX. Retrieved from [Link]

-

Carling, R. W., Leeson, P. D., Moore, K. W., Smith, J. D., & Tricklebank, M. D. (1995). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Journal of Medicinal Chemistry, 38(20), 4047–4057. [Link]

-

Deguin, B., Liger, F., Vaugien, L., Chaffotte, A., Charton, J., Corvaisier, S., ... & Michel, P. P. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of medicinal chemistry, 59(14), 6773–6787. [Link]

-

Snider, R. M., Constantine, J. W., Lowe, J. A., Longo, K. P., Lebel, W. S., Woody, H. A., ... & Vinick, F. J. (1991). A potent and selective nonpeptide antagonist of the substance P (NK1) receptor. Science, 251(4992), 435–437. [Link]

-

Abdel-Hafez, A. A., El-Sayed, M. A. A., & El-Tanamly, R. M. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic chemistry, 113, 104996. [Link]

-

Carling, R. W., Leeson, P. D., Moseley, A. M., Smith, J. D., Saywell, K., Tricklebank, M. D., ... & Kemp, J. A. (1995). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of medicinal chemistry, 38(20), 4058–4065. [Link]

-

Hsieh, H. P., Hsu, T., & Lee, O. (2001). Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists. Bioorganic & medicinal chemistry letters, 11(13), 1683–1686. [Link]

-

Taylor & Francis. (n.d.). NBQX – Knowledge and References. Retrieved from [Link]

-

Kaur, J., & Kumar, V. (2021). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in pharmacology, 12, 691764. [Link]

-

Spinal Cord Injury Research Evidence. (n.d.). Additional Phase I and Phase II Clinical Trials for Neuroprotective Pharmaceutical Agents. Retrieved from [Link]

-

El-Faham, A., El-Sayed, N. N. E., & El-Sattar, N. E. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European journal of medicinal chemistry, 69, 439–447. [Link]

-

Alzheimer's Drug Discovery Foundation. (2024, May 17). New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease. Retrieved from [Link]

-

Ohmori, J., Shimizu-Sasamata, M., Okada, M., & Sakamoto, S. (1996). Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and related compounds. Journal of medicinal chemistry, 39(20), 3971–3979. [Link]

-

ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... Retrieved from [Link]

-

Bigge, C. F., Johnson, G., & Malone, T. C. (1992). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of medicinal chemistry, 35(8), 1371–1384. [Link]

-

Neurocrine Biosciences. (n.d.). Clinical Studies. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBQX - Wikipedia [en.wikipedia.org]

- 6. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? [frontiersin.org]

- 15. Additional Phase I and Phase II Clinical Trials for Neuroprotective Pharmaceutical Agents - SCIRE Professional [scireproject.com]

- 16. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer’s Disease | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

Safety and handling of 6-Nitro-2,3-dihydroxyquinoxaline

An In-Depth Technical Guide to the Safe Handling and Application of 6-Nitro-2,3-dihydroxyquinoxaline and its Analogs

Abstract

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and experimental application of 6-Nitro-2,3-dihydroxyquinoxaline and its prominent analog, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline). The document delineates the critical safety protocols, physicochemical properties, and detailed experimental methodologies required for the effective and safe use of these potent AMPA/kainate receptor antagonists in a laboratory setting.

Introduction and Scientific Context

Chemical Identity and Significance

6-Nitro-2,3-dihydroxyquinoxaline, also known as 6-nitroquinoxaline-2,3-dione, belongs to the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The core structure serves as a scaffold for developing more complex molecules.

For the purpose of this guide, we will focus significantly on its well-characterized and widely used sulfonamide derivative, NBQX . NBQX is a highly potent and selective competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors.[3] This specificity makes it an invaluable tool in neuroscience research to probe the function of these receptors in both normal synaptic transmission and pathological conditions like epilepsy and excitotoxicity.

Mechanism of Action: Competitive AMPA/Kainate Antagonism

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic (ligand-gated ion channels) and metabotropic receptors.[4] The ionotropic receptors include NMDA, AMPA, and kainate receptors. NBQX exerts its function by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing their activation by glutamate.[3][5] This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur, leading to a reduction in neuronal excitation. The high selectivity of NBQX for AMPA/kainate receptors over NMDA receptors allows for the precise dissection of glutamatergic signaling pathways.[6][7]

Caption: Competitive antagonism of NBQX at the AMPA/Kainate receptor.

Comprehensive Safety and Hazard Profile

Working with quinoxaline derivatives requires strict adherence to safety protocols due to their potential toxicity. The following information is synthesized from multiple safety data sheets (SDS) for structurally related compounds.

GHS Hazard Identification

Globally Harmonized System (GHS) classifications for nitro-substituted quinoxalines consistently indicate several hazards.[8][9][10]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed.[8][9][10][11] | ☠️ or ❗ | Danger / Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[8][9][10][11] | ❗ | Warning |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation.[8][9][10][11] | corrosion | Danger / Warning |

| STOT - Single Exposure | H335: May cause respiratory irritation.[8][9][10][11] | ❗ | Warning |

Toxicological Summary

The primary routes of exposure are inhalation of the powder, ingestion, and skin or eye contact.[12] The toxicological properties have not been exhaustively investigated for every derivative, thus all related compounds should be handled as potentially hazardous. The nitro group, in particular, can impart toxic characteristics.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Ingestion | Rinse mouth with water.[13][14] Immediately call a POISON CENTER or doctor.[8] Do not induce vomiting. Never give anything by mouth to an unconscious person.[14] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[12][13] If breathing is difficult, give oxygen.[14] If not breathing, give artificial respiration.[14] Call a poison center or doctor if you feel unwell.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[8][13] If skin irritation occurs, get medical advice/attention.[12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][13] Immediately call a POISON CENTER or doctor.[8] |

Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and PPE is essential for safe handling.

Engineering Controls & Work Practices

-

Ventilation: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust.[15]

-

Work Practices: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling, even if gloves were worn.[12] Avoid generating dust during weighing or transfer.[12]

Mandatory Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.[16]

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption.[14] |